4-Hydroxythiazole vs. Thiazolidin-4-One: 5-Lipoxygenase Inhibition
In a systematic structure-activity relationship investigation of the 4-hydroxythiazole scaffold, the 4-hydroxythiazole core (represented by the compound class to which ethyl 4-hydroxy-2-methylthiazole-5-carboxylate belongs) demonstrated potent in vitro inhibition of 5-lipoxygenase, whereas the corresponding thiazolidin-4-one analogs (saturated ring system) were found to be relatively inactive [1]. This establishes that the aromatic 4-hydroxythiazole ring system itself is a critical pharmacophoric element, not merely a carrier for substituents.
| Evidence Dimension | 5-Lipoxygenase inhibitory activity |
|---|---|
| Target Compound Data | Active (IC₅₀ < 1 μM for the 4-hydroxythiazole class) |
| Comparator Or Baseline | Thiazolidin-4-one analogs |
| Quantified Difference | Relatively inactive (qualitative loss of activity) |
| Conditions | In vitro enzyme assay; rat polymorphonuclear leukocytes and human whole blood |
Why This Matters
This class-level differentiation confirms that the 4-hydroxythiazole aromatic ring system is non-substitutable with saturated analogs for applications targeting 5-lipoxygenase inhibition.
- [1] Kerdesky, F. A. J., et al. (1991). 4-Hydroxythiazole inhibitors of 5-lipoxygenase. Journal of Medicinal Chemistry, 34(7), 2158-2165. View Source
